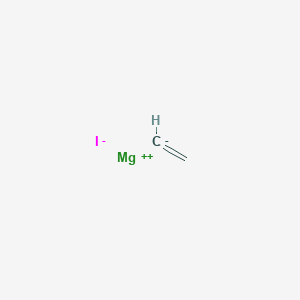
magnesium;ethene;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ethene iodide is an organometallic compound that combines magnesium, ethene (ethylene), and iodide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique properties of magnesium ethene iodide make it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium ethene iodide can be synthesized through the reaction of ethene with magnesium and iodine. The general reaction is as follows: [ \text{Mg} + \text{I}_2 + \text{C}_2\text{H}_4 \rightarrow \text{Mg(C}_2\text{H}_4\text{)I}_2 ]
This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The use of dry diethyl ether as a solvent is common, as it stabilizes the organomagnesium compound .
Industrial Production Methods
Industrial production of magnesium ethene iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive materials safely is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium ethene iodide undergoes several types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Common reagents used with magnesium ethene iodide include aldehydes, ketones, and esters. The reactions typically occur under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products
The major products formed from reactions with magnesium ethene iodide include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with .
Aplicaciones Científicas De Investigación
Magnesium ethene iodide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: It aids in the study of biochemical pathways by facilitating the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of magnesium ethene iodide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium ethene iodide include:
- Magnesium bromide ethene
- Magnesium chloride ethene
- Magnesium fluoride ethene
Uniqueness
Magnesium ethene iodide is unique due to its specific reactivity and the stability provided by the iodide ion. This makes it particularly useful in reactions where other Grignard reagents might be less effective .
Propiedades
Número CAS |
52512-94-4 |
|---|---|
Fórmula molecular |
C2H3IMg |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
magnesium;ethene;iodide |
InChI |
InChI=1S/C2H3.HI.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HASKEAKKDVSKPP-UHFFFAOYSA-M |
SMILES canónico |
C=[CH-].[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
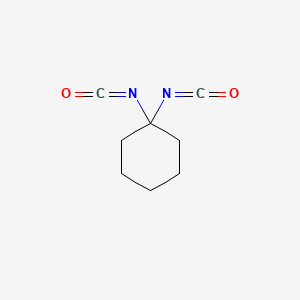
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
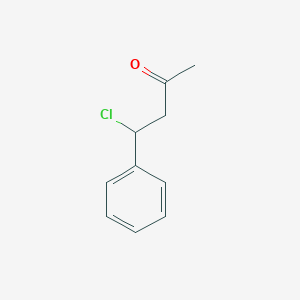
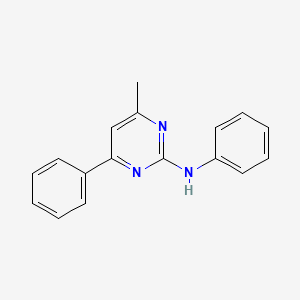
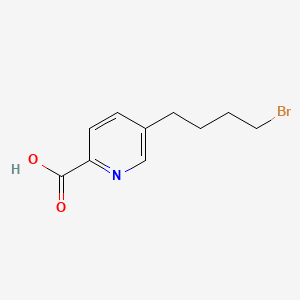
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
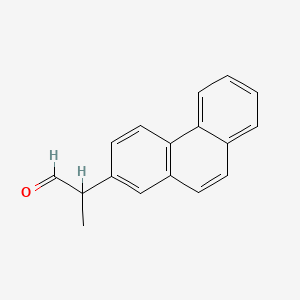
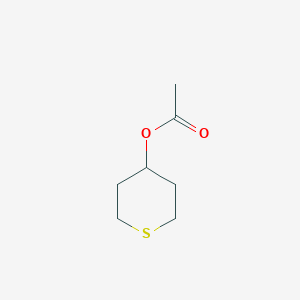
![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)
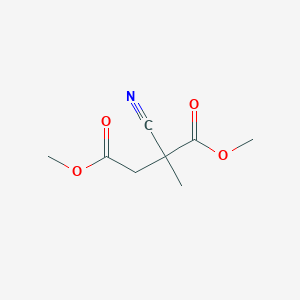
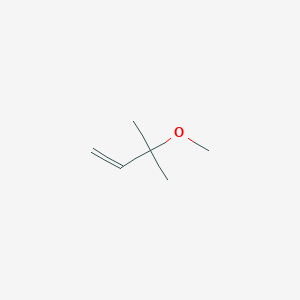
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
